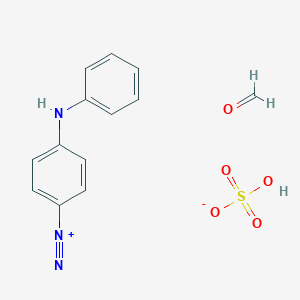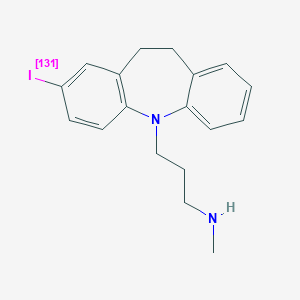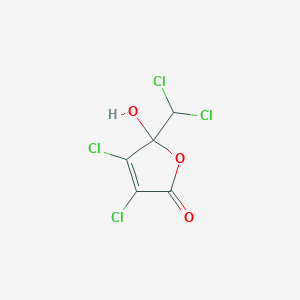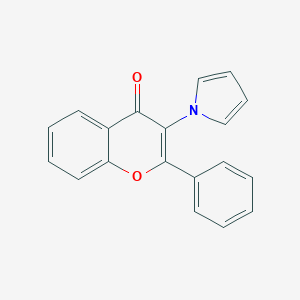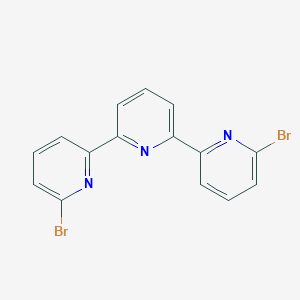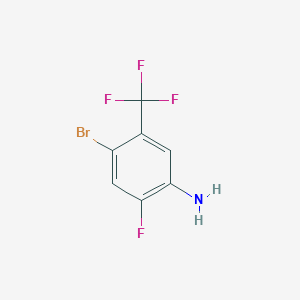
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Descripción general
Descripción
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a chemical compound that has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline appears as pale brown or purple crystals, powder, or fused solid. It has a melting point of 31.0-41.0°C. The compound has a refractive index of 1.532 and a density of 1.71 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
“4-Bromo-2-fluoro-5-(trifluoromethyl)aniline” has been found to have an antimicrobial effect . This means it can inhibit the growth of microorganisms, making it potentially useful in the development of new antimicrobial agents.
Synthesis of Other Compounds
This compound has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . These are important intermediates in organic synthesis, used in the production of various other chemical compounds.
Pharmaceutical Applications
The trifluoromethyl group, which is present in “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline”, is a common feature in many FDA-approved drugs . This group can enhance the biological activity of pharmaceutical compounds, making it a valuable component in drug design and development.
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
Although not directly related to “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline”, its close relative “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline” could potentially be used in similar applications.
Sphingosine-1-Phosphate Receptor Agonist
Another close relative, “4-Bromo-3-(trifluoromethyl)aniline”, has been used in the preparation of AUY954, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . This indicates that “4-Bromo-2-fluoro-5-(trifluoromethyl)aniline” might also be used in the development of new receptor agonists.
Research Use
This compound is primarily used for research purposes . It’s often used in laboratories to study its properties and potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science.
Safety and Hazards
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .
Mecanismo De Acción
Target of Action
It has been reported to exhibit an antimicrobial effect , suggesting that it may interact with targets in microbial cells.
Mode of Action
Given its antimicrobial properties , it is likely that it interacts with microbial cells, possibly disrupting essential cellular processes or structures, leading to cell death.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with pathways essential for microbial growth and survival .
Result of Action
The primary result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is its antimicrobial effect
Action Environment
The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDMCXPDGRLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426946 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104460-70-0 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104460-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)

